N-(2,5-Dichlorophenyl)-4-(1H-tetrazol-1-yl)benzamide is a synthetic organic compound that belongs to the class of tetrazole-containing benzamides. It has emerged as a subject of scientific interest due to its potential biological activities, particularly as an antagonist of the human glucagon receptor (hGCGR) []. It has shown promising results in preclinical studies for the treatment of type 2 diabetes [].
N-(2,5-Dichlorophenyl)-4-(1H-tetrazol-1-yl)benzamide consists of a benzamide core with a 1H-tetrazol-1-yl substituent at the para position and a 2,5-dichlorophenyl substituent on the amide nitrogen. The presence of the tetrazole ring and the chlorine atoms on the phenyl ring contribute to the molecule's unique electronic and steric properties [].
N-(2,5-Dichlorophenyl)-4-(1H-tetrazol-1-yl)benzamide has been identified as a potent and selective antagonist of the human glucagon receptor (hGCGR) []. It competitively binds to the receptor, preventing the binding of glucagon and thus inhibiting its downstream signaling pathways. This antagonistic activity is believed to be responsible for its anti-diabetic effects, as glucagon is a key hormone involved in glucose homeostasis.
The primary application of N-(2,5-Dichlorophenyl)-4-(1H-tetrazol-1-yl)benzamide explored in the literature is its potential as an anti-diabetic agent []. Studies in animal models have demonstrated its ability to lower blood glucose levels and improve glucose tolerance. These findings suggest that N-(2,5-Dichlorophenyl)-4-(1H-tetrazol-1-yl)benzamide could be a promising candidate for the development of novel therapies for type 2 diabetes.
CAS No.: 228113-66-4
CAS No.: 4260-20-2
CAS No.: 103-12-8
CAS No.: 10028-14-5
CAS No.: 13538-21-1
CAS No.: 720-00-3